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Compound of Interest

Compound Name: H-1152 dihydrochloride

Cat. No.: B2379521 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on the preliminary

experimental use of H-1152 dihydrochloride, a potent and selective inhibitor of Rho-

associated coiled-coil containing protein kinase (ROCK). It covers its mechanism of action,

quantitative inhibitory data, and detailed protocols for key in vitro and ex vivo assays.

Introduction
H-1152 dihydrochloride is an isoquinolinesulfonamide derivative that acts as a potent, cell-

permeable, and highly selective inhibitor of Rho-kinase (ROCK).[1][2] ROCKs are

serine/threonine kinases that function as crucial downstream effectors of the small GTPase

RhoA.[3] The RhoA/ROCK pathway is a central regulator of various cellular processes,

including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle

contraction.[4] Due to its high selectivity, H-1152 serves as an invaluable tool for elucidating the

physiological and pathological roles of the Rho/ROCK signaling cascade and as a reference

compound in drug discovery programs targeting this pathway for conditions like glaucoma,

hypertension, and cancer.[3][4]

Mechanism of Action
H-1152 exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase

domain of ROCK.[5] This action prevents the phosphorylation of downstream ROCK

substrates, thereby blocking the signaling cascade that regulates the actin cytoskeleton and
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actomyosin contractility. The primary target is the Rho-associated protein kinase (ROCK), with

a significantly higher affinity for ROCK over other kinases such as PKA, PKC, and MLCK.[6][7]

Signaling Pathway Visualization
The diagram below illustrates the canonical Rho/ROCK signaling pathway and the specific

point of inhibition by H-1152 dihydrochloride.
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Caption: The Rho/ROCK signaling cascade and inhibition by H-1152.
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Quantitative Data Summary
The potency and selectivity of H-1152 dihydrochloride have been characterized through

various enzymatic and cell-based assays.

Table 1: In Vitro Kinase Inhibitory Profile
This table summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations

(IC₅₀) of H-1152 against ROCK and a panel of other serine/threonine kinases, demonstrating

its high selectivity.

Target Kinase Kᵢ (nM) IC₅₀ (µM) Reference(s)

Rho-kinase (ROCK) 1.6 0.012 (for ROCK2) [1][6][8]

CaMKII - 0.180 [6][9]

PKG - 0.360 [6][9]

Aurora A - 0.745 [6][9]

PKA 630 3.03 [6][7]

Src - 3.06 [6]

PKC 9,270 5.68 [6][7]

Abl - 7.77 [6]

MLCK 10,100 28.3 [6][7]

Table 2: Functional Inhibitory Concentrations
This table presents the effective concentrations of H-1152 in functional assays performed in

cellular or tissue contexts.
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Assay System
Measured
Effect

IC₅₀ Reference(s)

MARCKS

Phosphorylation

Human

Neuroteratoma

(NT-2) Cells

Inhibition of LPA-

induced

phosphorylation

2.5 µM [2][6][10]

Aortic

Contraction
Guinea Pig Aorta

Relaxation of

sulprostone-

induced

contraction

190 nM [2][8]

Experimental Protocols
Detailed methodologies for key preliminary studies involving H-1152 are provided below.

Protocol: Inhibition of MARCKS Phosphorylation in NT-2
Cells

Objective: To quantify the inhibitory effect of H-1152 on ROCK-mediated phosphorylation of

Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) in a cellular context.[10]

Principle: NT-2 cells are treated with a Rho activator, lysophosphatidic acid (LPA), to induce

ROCK-dependent MARCKS phosphorylation. The inhibitory potential of H-1152 is assessed

by measuring the reduction in phosphorylated MARCKS levels via Western blot.

Materials:

Human neuroteratoma (NT-2) cells

Cell culture medium (e.g., DMEM) with serum and antibiotics

H-1152 dihydrochloride stock solution (e.g., 10 mM in DMSO)

Lysophosphatidic acid (LPA)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA Protein Assay Kit

Primary antibodies: anti-phospho-MARCKS (Ser159), anti-total MARCKS

HRP-conjugated secondary antibody

Chemiluminescence (ECL) substrate

Procedure:

Cell Culture: Plate NT-2 cells and grow to 80-90% confluency.

Serum Starvation: Replace growth medium with serum-free medium for 12-24 hours.

Inhibitor Pre-treatment: Treat cells with varying concentrations of H-1152 (e.g., 0.1 to 10

µM) or vehicle (DMSO) for 1-2 hours.

Stimulation: Add LPA to a final concentration of 1-10 µM and incubate for 15-30 minutes.

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

Protein Quantification: Determine protein concentration of the lysates using the BCA

assay.

Western Blot:

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

Incubate with primary anti-phospho-MARCKS antibody overnight at 4°C.

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detect signal using an ECL substrate.

Strip the membrane and re-probe with anti-total MARCKS antibody as a loading control.
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Data Analysis: Quantify band intensities using densitometry software. Normalize the

phospho-MARCKS signal to the total MARCKS signal. Plot the normalized values against

the log of H-1152 concentration and fit a dose-response curve to determine the IC₅₀.

Experimental Workflow Visualization
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Caption: Workflow for a cellular MARCKS phosphorylation inhibition assay.
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Protocol: Neurite Outgrowth Assay
Objective: To assess the effect of H-1152 on promoting neurite extension, a process inhibited

by ROCK activity.[5][6]

Principle: Dissociated neurons are cultured on a substrate. ROCK inhibition by H-1152 is

expected to reduce growth cone collapse and cytoskeletal tension, leading to enhanced

neurite elongation.

Materials:

Primary neurons (e.g., dissociated spiral ganglion or dorsal root ganglion neurons)

Neuron culture medium (e.g., Neurobasal medium with supplements)

Coated culture plates (e.g., poly-D-lysine/laminin)

H-1152 dihydrochloride

Fixative (e.g., 4% paraformaldehyde)

Immunostaining reagents (e.g., anti-β-III tubulin antibody) and microscope for imaging.

Procedure:

Cell Plating: Plate dissociated neurons at a low density on coated plates.

Treatment: After allowing cells to adhere (e.g., 24 hours), add H-1152 to the culture

medium at desired concentrations (e.g., 10 nM to 10 µM).[6] Include a vehicle control.

Incubation: Culture the neurons for an additional 18-24 hours.[11]

Fixation & Staining: Fix the cells with 4% paraformaldehyde, permeabilize, and stain with

an antibody against a neuronal marker like β-III tubulin to visualize neurites.

Imaging & Analysis: Acquire images using fluorescence microscopy. Measure the length of

the longest neurite for a significant number of neurons (e.g., >100 per condition) using

image analysis software.
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Data Analysis: Compare the average neurite lengths between control and H-1152-treated

groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Ex Vivo Aortic Ring Contraction Assay
Objective: To evaluate the vasorelaxant properties of H-1152 in an ex vivo model of smooth

muscle contraction.[2]

Principle: The contraction of aortic smooth muscle induced by agonists like the prostanoid

sulprostone is partly dependent on the Ca²⁺ sensitization of the contractile machinery, a

process mediated by ROCK. H-1152 is expected to relax these pre-contracted tissues.

Materials:

Guinea pig thoracic aorta

Krebs solution

Organ bath system with force transducer

Sulprostone or Phenylephrine (contractile agonists)

H-1152 dihydrochloride

Procedure:

Tissue Preparation: Isolate the guinea pig thoracic aorta and cut it into rings (2-3 mm).

Mounting: Mount the rings in an organ bath filled with Krebs solution, maintained at 37°C

and aerated with 95% O₂/5% CO₂.

Equilibration: Allow the tissues to equilibrate under a resting tension of ~1 g for at least 60

minutes.

Pre-contraction: Induce a stable contraction by adding a submaximal concentration of

sulprostone (e.g., 300 nM) or phenylephrine.
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Inhibitor Addition: Once the contraction plateaus, add H-1152 cumulatively to the bath to

obtain a concentration-response curve (e.g., 1 nM to 3 µM).

Measurement: Record the changes in isometric tension.

Data Analysis: Express the relaxation at each H-1152 concentration as a percentage of the

pre-contraction tension. Plot the percentage of relaxation against the log of H-1152

concentration to determine the IC₅₀.

Guidelines for In Vivo Studies
While this guide focuses on preliminary studies, H-1152 is also used in vivo. Proper formulation

is critical for bioavailability and achieving desired experimental outcomes.

Solubility: H-1152 dihydrochloride is soluble in water (up to 100 mM) and DMSO (up to 50

mM).[8] For stock solutions, use fresh, high-quality DMSO, as hygroscopic DMSO can

reduce solubility.[6]

Formulation for Injection: A common method for preparing a working solution for

intraperitoneal or intravenous injection involves a multi-solvent system.[6][9]

Prepare a concentrated clear stock solution in DMSO (e.g., 20-80 mg/mL).

Sequentially add co-solvents. A typical formulation might be:

10% DMSO

40% PEG300

5% Tween-80

45% Saline

To prepare 1 mL of this solution, you would add 100 µL of the DMSO stock to 400 µL of

PEG300, mix until clear, add 50 µL of Tween-80, mix, and finally add 450 µL of saline.

Note: It is critical to prepare the working solution freshly on the day of use and to observe

for any precipitation.[6][11]
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Formulation for Oral Administration: A homogeneous suspension can be prepared by mixing

the compound in a vehicle like Carboxymethylcellulose sodium (CMC-Na) solution.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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